DBG-3A Dihexyl Mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H59N7O11S |

|---|---|

Molecular Weight |

870.0 g/mol |

IUPAC Name |

ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |

InChI |

InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) |

InChI Key |

UFDLHQLRFMSLEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC1=C(C=CC(=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CNC3=CC=C(C=C3)C(=N)NC(=O)OCCCCCC.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

DBG-3A Dihexyl Mesylate: A Technical Overview of a Dabigatran-Related Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and metabolite of Dabigatran Etexilate, a potent, direct thrombin inhibitor used as an anticoagulant. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical identity, and its significance as a reference standard in the pharmaceutical quality control of Dabigatran. Due to a lack of publicly available research, this document will also contextualize its potential biological relevance by detailing the mechanism of action of the parent compound, Dabigatran.

Chemical Identity and Properties

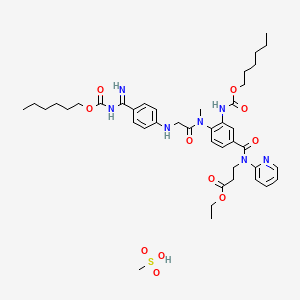

This compound is chemically known as Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate.[1] It is a complex organic molecule structurally related to Dabigatran.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C41H55N7O8・CH4O3S | [2] |

| Molecular Weight | 869.04 g/mol | [2] |

| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |

| Appearance | Solid | N/A |

| Solubility | N/A | N/A |

Role as a Pharmaceutical Reference Standard

The primary role of this compound in the pharmaceutical industry is as a reference standard for the analytical testing of Dabigatran Etexilate. Regulatory agencies require rigorous testing of active pharmaceutical ingredients (APIs) to identify and quantify impurities. The presence of impurities can affect the safety and efficacy of the final drug product.

Experimental Workflow: Impurity Profiling of Dabigatran

The following diagram illustrates a typical workflow for using a reference standard like this compound in the quality control of Dabigatran.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Detection:

A common method for detecting and quantifying impurities like this compound in Dabigatran is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is typically used.

-

Detection: UV detection at a specific wavelength (e.g., 225 nm or 315 nm).

-

Procedure:

-

A solution of the Dabigatran API is prepared.

-

A reference standard solution of this compound of a known concentration is prepared.

-

Both solutions are injected into the HPLC system.

-

The retention time and peak area of this compound in the API sample are compared to the reference standard.

-

The concentration of the impurity in the API is calculated based on the peak area ratio.

-

Biological Activity and Mechanism of Action: An Extrapolation from Dabigatran

There is currently no publicly available data on the specific biological activity, mechanism of action, or signaling pathways of this compound. As a structurally related compound to Dabigatran, its potential biological effects are likely to be understood in the context of the parent drug's pharmacology.

Dabigatran is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.

Signaling Pathway: The Coagulation Cascade and the Role of Thrombin

The following diagram illustrates the central role of thrombin in the coagulation cascade, which is the target of Dabigatran.

References

An In-Depth Technical Guide to DBG-3A Dihexyl Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and potential degradant of Dabigatran Etexilate, a potent oral direct thrombin inhibitor. As an impurity, its characterization and control are critical for ensuring the quality, safety, and efficacy of the final drug product. This technical guide provides a comprehensive overview of the chemical structure, analytical methodologies for detection and quantification, and a discussion on the current understanding of its biological relevance. Due to the proprietary nature of drug development, detailed synthesis protocols and specific biological activity data for this impurity are not extensively available in the public domain. This document consolidates the available scientific information and presents it in a structured format to aid researchers and professionals in the pharmaceutical field.

Chemical Structure and Properties

This compound is the common name for (Z)-ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate. Its chemical structure is characterized by the addition of two hexyl groups, distinguishing it from the parent molecule, Dabigatran Etexilate.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | (Z)-ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [Chemical Supplier Data] |

| Molecular Formula | C₄₁H₅₅N₇O₈ · CH₄O₃S | [Chemical Supplier Data] |

| Molecular Weight | 773.93 g/mol (base) + 96.10 g/mol (methanesulfonic acid) = 870.03 g/mol | [Chemical Supplier Data] |

| Appearance | White to off-white solid | [General Chemical Information] |

| SMILES | CCCCCCOC(=O)NC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)N(C)C(=O)CN(C3=CC=C(C=C3)C(=N/C(=O)OCCCCCC)\N) | [PubChem] |

| InChI | InChI=1S/C41H55N7O8.CH4O3S/c1-5-8-10-14-26-55-40(52)45-33-28-31(39(51)48(25-23-37(50)54-7-3)35-16-12-13-24-43-35)19-22-34(33)47(4)36(49)29-44-32-20-17-30(18-21-32)38(42)46-41(53)56-27-15-11-9-6-2;1-5(2,3)4/h12-13,16-22,24,28,44H,5-11,14-15,23,25-27,29H2,1-4H3,(H,45,52)(H2,42,46,53);1H3,(H,2,3,4) | [PubChem] |

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available in peer-reviewed literature. As a process-related impurity, it is likely formed during the synthesis of Dabigatran Etexilate, potentially through side reactions involving intermediates and reagents. The synthesis of Dabigatran Etexilate itself is a multi-step process. The formation of this compound could hypothetically occur during the final steps of the synthesis where the hexyloxycarbonyl groups are introduced.

For research purposes, the synthesis of this compound as an analytical standard would likely involve a controlled reaction of a suitable Dabigatran intermediate with a hexylating agent, followed by purification and salt formation with methanesulfonic acid.

Analytical Methodologies

The detection and quantification of this compound as an impurity in Dabigatran Etexilate are primarily achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (RP-UPLC). These methods are crucial for quality control in the pharmaceutical manufacturing process.

Experimental Protocols

3.1.1. RP-HPLC Method for the Determination of Dabigatran Etexilate and its Impurities

-

Objective: To separate and quantify this compound and other related impurities from the active pharmaceutical ingredient (API), Dabigatran Etexilate.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: A buffer solution, such as phosphate buffer, with an adjusted pH.

-

Mobile Phase B: An organic solvent, typically acetonitrile or methanol.

-

Gradient Elution: A time-programmed gradient elution is employed to achieve optimal separation of the API and its impurities. The gradient typically starts with a lower concentration of Mobile Phase B, which is gradually increased over the run time.

-

Flow Rate: A typical flow rate is in the range of 1.0 - 1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

-

Detection: UV detection at a specific wavelength, often around 225 nm or 315 nm, where Dabigatran and its impurities exhibit significant absorbance.

-

-

Sample Preparation: A known concentration of the Dabigatran Etexilate drug substance or product is dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water) and injected into the HPLC system.

-

Quantification: The amount of this compound is determined by comparing its peak area to that of a qualified reference standard of known concentration.

3.1.2. RP-UPLC Method for Enhanced Separation

-

Objective: To achieve faster analysis times and improved resolution compared to conventional HPLC.

-

Instrumentation: A UPLC system capable of handling high backpressures, equipped with a photodiode array (PDA) or UV detector.

-

Chromatographic Conditions:

-

Column: A sub-2 µm particle size C18 or similar reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase: Similar to the HPLC method, using a buffered aqueous phase and an organic modifier.

-

Gradient Elution: A steeper and faster gradient can be used due to the higher efficiency of the UPLC column.

-

Flow Rate: Typically in the range of 0.3 - 0.6 mL/min.

-

Column Temperature: Controlled, for instance, at 40°C.

-

Detection: PDA detection allows for the simultaneous monitoring of multiple wavelengths and spectral analysis to confirm peak identity and purity.

-

-

Sample Preparation and Quantification: Similar to the HPLC method.

Data Presentation

Table 2: Summary of Analytical Methods for this compound Detection

| Parameter | RP-HPLC Method | RP-UPLC Method |

| Column Type | C18, 5 µm | C18, < 2 µm |

| Column Dimensions | 4.6 mm x 250 mm | 2.1 mm x 100 mm |

| Mobile Phase A | Phosphate Buffer | Phosphate or Formate Buffer |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Gradient |

| Flow Rate | 1.0 - 1.5 mL/min | 0.3 - 0.6 mL/min |

| Detection Wavelength | ~225 nm or ~315 nm | ~225 nm or ~315 nm (PDA) |

| Column Temperature | ~30°C | ~40°C |

| Typical Run Time | 30 - 60 min | 10 - 20 min |

Biological Activity and Signaling Pathways

There is no specific information available in the public domain regarding the mechanism of action, pharmacological effects, or associated signaling pathways of this compound. As an impurity, its biological activity has likely been assessed as part of the overall safety qualification of the Dabigatran Etexilate drug product, as required by regulatory agencies. Such studies are typically proprietary and not publicly disclosed.

The primary pharmacological activity of the parent drug, Dabigatran, is the direct inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the formation of blood clots. It is plausible that structurally related impurities might exhibit some level of thrombin inhibitory activity, or potentially other off-target effects. However, without experimental data, any discussion on the biological effects of this compound remains speculative.

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of impurities in a pharmaceutical sample using liquid chromatography.

Caption: A generalized workflow for the analysis of pharmaceutical impurities.

Logical Relationship of this compound to Dabigatran

This diagram illustrates the relationship between the active pharmaceutical ingredient, Dabigatran Etexilate, and the impurity, this compound.

DBG-3A Dihexyl Mesylate physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

DBG-3A Dihexyl Mesylate is recognized as a process-related impurity and potential metabolite of Dabigatran Etexilate, a potent, non-peptide, reversible, and competitive direct thrombin inhibitor. The presence of such impurities is a critical consideration in the pharmaceutical development of Dabigatran Etexilate, necessitating a thorough understanding of their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical properties, proposed synthesis, and analytical characterization. Furthermore, it contextualizes the relevance of this impurity by detailing the mechanism of action of the parent compound, Dabigatran.

Introduction

Dabigatran Etexilate is an oral anticoagulant that plays a crucial role in the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation. As with any active pharmaceutical ingredient (API), the control of impurities is a mandate from regulatory bodies to ensure the safety and efficacy of the final drug product. This compound has been identified as one such impurity. This document serves as a technical resource for professionals engaged in the research and development of Dabigatran Etexilate and related compounds.

Physical and Chemical Properties

Limited experimental data is publicly available for the specific physical properties of this compound. The following tables summarize the known chemical identifiers and computed physical properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic Name | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |

| CAS Number | 1643392-59-9[1] |

| Molecular Formula | C41H55N7O8・(CH4O3S)[1] |

| Molecular Weight | 869.39 g/mol [1] |

| SMILES | CCCCCCOC(=O)/N=C(\N)c1ccc(NCC(=O)N(C)c2ccc(C(=O)N(CCC(=O)OCC)c3ccccn3)cc2NC(=O)OCCCCCC)cc1.CS(=O)(=O)O[1] |

| InChI Key | UFDLHQLRFMSLEM-UHFFFAOYSA-N[1] |

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Weight | 870.0 g/mol [2] |

| Exact Mass | 869.39932690 Da[2] |

| Topological Polar Surface Area | 255 Ų[2] |

| Heavy Atom Count | 60[2] |

| Formal Charge | 0 |

| Complexity | 1320[2] |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 1 |

| Covalently-Bonded Unit Count | 2 |

| Compound Is Canonicalized | Yes |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

Ethyl 3-((2-(((4-amidinophenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)-N-(pyridin-2-yl)propanoate (Dabigatran amidine intermediate)

-

n-Hexyl chloroformate

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

-

Organic base (e.g., Triethylamine, Diisopropylethylamine)

-

Methanesulfonic acid

-

Appropriate workup and purification reagents (e.g., water, brine, drying agent, silica gel for chromatography)

Procedure:

-

Dissolve the Dabigatran amidine intermediate in the anhydrous aprotic solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the organic base to the reaction mixture and stir.

-

Cool the mixture to 0°C.

-

Slowly add a solution of n-hexyl chloroformate in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water and perform an aqueous workup.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the free base of DBG-3A Dihexyl.

-

Dissolve the purified free base in a suitable solvent (e.g., acetone or ethyl acetate).

-

Add one equivalent of methanesulfonic acid dropwise with stirring.

-

The mesylate salt should precipitate out of the solution. If not, the solution can be concentrated and/or cooled to induce precipitation.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

The primary methods for the detection and quantification of this compound as an impurity in Dabigatran Etexilate are based on liquid chromatography coupled with mass spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer).

Chromatographic Conditions (General Example):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Dependent on the column dimensions and particle size.

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C.

-

Detection: UV detection at a wavelength where Dabigatran and its impurities absorb (e.g., 225 nm or 310 nm), followed by mass spectrometric detection.

Mass Spectrometry Conditions (General Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for these compounds.

-

Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) would be employed on a triple quadrupole mass spectrometer. For identification and structural elucidation, full scan and product ion scan modes on a high-resolution mass spectrometer would be used.

-

Precursor and Product Ions: These would need to be determined specifically for this compound by direct infusion or analysis of a reference standard.

Biological Context: Mechanism of Action of Dabigatran

As an impurity, this compound is not expected to possess the primary therapeutic activity of its parent drug. The relevant biological pathway is the coagulation cascade, which is inhibited by Dabigatran. Dabigatran is a direct thrombin inhibitor. Thrombin (Factor IIa) is a serine protease that plays a central role in hemostasis by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot. Dabigatran binds to the active site of thrombin, preventing this conversion and thereby inhibiting clot formation.

Figure 1. Simplified signaling pathway of Dabigatran's anticoagulant effect.

The diagram above illustrates the central role of thrombin in converting fibrinogen to fibrin, leading to clot formation. Dabigatran directly inhibits thrombin, thereby blocking this critical step in the coagulation cascade.

Conclusion

This compound is a relevant impurity in the manufacturing of Dabigatran Etexilate. While specific experimental physical data for this compound is scarce, its chemical identity is well-established. This guide provides a framework for its synthesis and analytical characterization based on the available literature for the parent drug and its related substances. Understanding the properties and potential impact of such impurities is paramount for ensuring the quality, safety, and efficacy of Dabigatran Etexilate for patient use. Further research into the specific physicochemical and toxicological properties of this compound is warranted.

References

DBG-3A Dihexyl Mesylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBG-3A Dihexyl Mesylate, an impurity associated with the direct thrombin inhibitor, Dabigatran. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and the broader pharmacological context of its parent compound.

Core Molecular Data

This compound is recognized as an impurity of Dabigatran, an antithrombotic agent.[1] Its fundamental molecular attributes are summarized below.

| Property | Value | Source |

| Molecular Formula | C41H55N7O8 • (CH4O3S) | [1] |

| Molecular Weight | 870.03 g/mol | LGC Standards[2] |

| Alternate Molecular Weight | 869.39933 g/mol | CymitQuimica[1] |

| Alternate Molecular Formula | C42H59N7O11S | PubChem[3] |

| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |

Analytical Experimental Protocols

The detection and quantification of this compound, as an impurity of Dabigatran, are critical for quality control in pharmaceutical manufacturing. The following protocols are based on established methods for the analysis of Dabigatran and its impurities.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is designed for the separation and quantification of potential impurities in Dabigatran Mesylate, from starting materials to the final active pharmaceutical ingredient (API).

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : Poroshell 120, EC C-18, 150 mm × 4.6 mm, 2.7 µm.[4]

-

Mobile Phase :

-

Buffer : 2.04 g of Potassium dihydrogen phosphate in 1500 mL of water, with the addition of 1.5 ml of Triethylamine (TEA) and 1 ml of Phosphoric acid.[4]

-

Gradient Program : A gradient program utilizing the prepared buffer and acetonitrile is employed for optimal separation.

-

-

Diluent : A mixture of water and acetonitrile in a 20:80 v/v ratio.[4]

-

Flow Rate : 0.7 mL/min.[4]

-

Column Temperature : 40 °C.[4]

-

Detection Wavelength : 230 nm.[4]

-

Run Time : Approximately 40 minutes to ensure separation of all relevant impurities.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Detection

For highly sensitive and specific quantification, particularly for trace-level impurities, an LC-MS method is recommended.

-

Instrumentation : An LC system coupled to a triple quadrupole mass spectrometer (LC/TQ).

-

Column : Shimadzu Shim-pack XR-ODS II (100 x 3.0 mm, 2.2µm particle size).[5]

-

Mobile Phase :

-

Flow Rate : 0.3 mL/min.[5]

-

Column Temperature : 30°C.[5]

-

Ionization Mode : Positive electrospray ionization (ESI+).[5]

-

Detection : UV detection at 225 nm and characterization by ESI-MS.[5]

Pharmacological Context: The Coagulation Cascade

This compound is an impurity of Dabigatran, a potent, competitive, and reversible direct thrombin inhibitor.[6][7][8] Thrombin is a critical serine protease in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot.[7][8] By inhibiting thrombin, Dabigatran prevents thrombus development.[7] This inhibition applies to both free and clot-bound thrombin.[7]

The diagram below illustrates the analytical workflow for the identification and quantification of impurities in Dabigatran, such as this compound.

Caption: Analytical workflow for the analysis of Dabigatran impurities.

The diagram below illustrates the simplified signaling pathway of Dabigatran's anticoagulant action.

Caption: Simplified mechanism of action of Dabigatran.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C42H59N7O11S | CID 161074939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.com [ijpsr.com]

- 5. actascientific.com [actascientific.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Dabigatran Etexilate Mesylate? [synapse.patsnap.com]

Synthesis of DBG-3A Dihexyl Mesylate Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of a plausible synthetic route for the preparation of the DBG-3A dihexyl mesylate reference standard. DBG-3A is a known impurity of the direct thrombin inhibitor, Dabigatran Etexilate. The synthesis of this reference standard is crucial for the accurate identification and quantification of this impurity in pharmaceutical formulations, ensuring the safety and efficacy of the final drug product. This document outlines a multi-step synthetic pathway, provides detailed experimental protocols for key transformations, and includes structured data tables and process diagrams to facilitate understanding and reproduction in a laboratory setting.

Introduction

This compound is chemically designated as Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1]. It is a significant process-related impurity of Dabigatran Etexilate, an oral anticoagulant. The presence of two hexyloxycarbonyl groups distinguishes it from the active pharmaceutical ingredient. The synthesis of high-purity this compound is essential for its use as a reference standard in analytical method development, validation, and routine quality control of Dabigatran Etexilate drug substance and product.

Proposed Synthetic Pathway

The synthesis of this compound can be logically divided into two main stages: the assembly of the core molecular structure, which is a derivative of a key intermediate in the synthesis of Dabigatran, and the subsequent formation of the methanesulfonate salt. The proposed pathway leverages established synthetic methodologies for Dabigatran and its analogues.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established literature for the synthesis of Dabigatran Etexilate and its impurities.

Synthesis of the DBG-3A Free Base

The formation of the DBG-3A free base is proposed to occur via the di-acylation of the amidine intermediate of Dabigatran with n-hexyl chloroformate. This reaction likely proceeds as a side reaction during the synthesis of Dabigatran Etexilate or can be performed as a dedicated synthetic step.

Reaction Scheme:

Materials and Reagents:

| Reagent | Purity | Supplier |

| Dabigatran Amidine Intermediate | >98% | Synthesized in-house |

| n-Hexyl Chloroformate | >97% | Commercial |

| Potassium Carbonate (K₂CO₃) | >99% | Commercial |

| Tetrahydrofuran (THF), anhydrous | >99% | Commercial |

| Deionized Water | - | - |

| Dichloromethane (DCM) | >99% | Commercial |

| Sodium Sulfate (Na₂SO₄), anhydrous | >99% | Commercial |

Procedure:

-

To a stirred solution of the Dabigatran amidine intermediate (1.0 equivalent) in a mixture of tetrahydrofuran and water (e.g., 2:1 v/v) at room temperature, add potassium carbonate (3.0 equivalents).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add n-hexyl chloroformate (2.2 equivalents) dropwise to the suspension, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude DBG-3A free base.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure DBG-3A free base.

Formation of this compound Salt

The final step involves the formation of the methanesulfonate salt to yield the reference standard.

Reaction Scheme:

Materials and Reagents:

| Reagent | Purity | Supplier |

| DBG-3A Free Base | >99% | Synthesized |

| Methanesulfonic Acid | >99% | Commercial |

| Acetone, anhydrous | >99% | Commercial |

Procedure:

-

Dissolve the purified DBG-3A free base (1.0 equivalent) in anhydrous acetone at room temperature.

-

In a separate flask, prepare a solution of methanesulfonic acid (1.0 equivalent) in anhydrous acetone.

-

Slowly add the methanesulfonic acid solution to the solution of the free base with stirring.

-

A precipitate should form upon addition. Continue stirring for 1-2 hours at room temperature to ensure complete salt formation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold acetone.

-

Dry the product under vacuum at a temperature not exceeding 40 °C to a constant weight to yield this compound.

Data Presentation

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [1] |

| Molecular Formula | C₄₁H₅₅N₇O₈ · CH₄O₃S | |

| Molecular Weight | 773.9 g/mol (free base) + 96.1 g/mol (methanesulfonic acid) = 869.0 g/mol | |

| CAS Number | Not available | [1] |

| Appearance | Expected to be an off-white to pale yellow solid | - |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. | - |

Conclusion

This technical guide outlines a feasible and detailed synthetic approach for the preparation of the this compound reference standard. The proposed synthesis is based on established chemical principles and reactions reported in the context of Dabigatran Etexilate synthesis. The provided protocols for the synthesis of the free base and its subsequent conversion to the mesylate salt, along with the illustrative diagrams and data tables, offer a comprehensive resource for researchers and scientists in the field of pharmaceutical analysis and drug development. The availability of a well-characterized reference standard for DBG-3A is paramount for ensuring the quality and safety of Dabigatran Etexilate formulations.

References

Unveiling DBG-3A Dihexyl Mesylate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of DBG-3A Dihexyl Mesylate, a known impurity of the direct thrombin inhibitor, Dabigatran etexilate. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical identity, analytical methodologies for its detection, and the pharmacological context of its parent compound.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 1643392-59-9[1][2] |

| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |

| Molecular Formula | C41H55N7O8•(CH4O3S)[1] |

| Molecular Weight | 869.4 g/mol [1] |

Pharmacological Context: The Role of Dabigatran

This compound is an impurity associated with Dabigatran etexilate, a potent, reversible, and competitive direct thrombin inhibitor.[3] Thrombin (Factor IIa) is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. By directly binding to the active site of both free and clot-bound thrombin, Dabigatran effectively blocks this conversion, thereby preventing thrombus formation.[3] This targeted mechanism of action provides a predictable anticoagulant effect.

Signaling Pathway of Dabigatran's Anticoagulant Action

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Dabigatran.

References

DBG-3A Dihexyl Mesylate: An Analytical Overview of a Dabigatran Impurity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of DBG-3A Dihexyl Mesylate. Extensive searches for data pertaining to the biological activity of this compound have yielded no specific results. The available body of scientific literature primarily identifies this compound as an impurity associated with the direct thrombin inhibitor, Dabigatran.[1] Consequently, this document summarizes the existing chemical and analytical information for this compound and clarifies its relationship to the parent drug, Dabigatran.

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value |

| Chemical Name | (Z)-Ethyl 3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[2] |

| Molecular Formula | C41H55N7O8 • CH4O3S[1][3] |

| Molecular Weight | 869.39933 g/mol [1] |

| Synonyms | This compound, SCHEMBL17353958, CS-0165821[2] |

Relationship to Dabigatran

This compound is documented as an impurity of Dabigatran, a potent, orally active direct thrombin inhibitor used clinically as an anticoagulant.[1] The presence of impurities such as this compound in active pharmaceutical ingredients (APIs) like Dabigatran is a critical consideration for drug safety and efficacy. Regulatory agencies require rigorous control and characterization of such impurities. The diagram below illustrates the relationship between the parent drug and this specific impurity.

Experimental Protocols

The scientific literature focuses on the analytical methods for the detection and quantification of Dabigatran and its impurities. Detailed experimental protocols for assessing the biological activity of this compound are not available due to the absence of research in this area. However, methods for the separation and characterization of this impurity from the parent compound have been developed.

Representative Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While specific protocols for this compound are not detailed in the initial search results, the general approach for impurity profiling of Dabigatran involves RP-HPLC. A generalized workflow for such an analysis is presented below.

Conclusion

References

DBG-3A Dihexyl Mesylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information and general best practices for the handling of research chemicals. No specific Safety Data Sheet (SDS) for DBG-3A Dihexyl Mesylate was found in the public domain. Users should exercise caution and follow all institutional and regulatory guidelines for handling chemicals of unknown toxicity.

Introduction

This compound is identified as an impurity of the anticoagulant medication Dabigatran.[1] As a research and reference standard, it is primarily used in analytical method development, validation, and quality control applications within the pharmaceutical industry.[2] This guide provides a consolidated overview of its known properties and outlines recommended safety and handling procedures based on general laboratory best practices.

Physicochemical Properties

Limited quantitative data is available for this compound. The following table summarizes the computed and reported properties from available sources.

| Property | Value | Source |

| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate | [2][3] |

| Molecular Formula | C41H55N7O8 : CH4O3S | [2][4] |

| Molecular Weight | 870.0 g/mol (Computed) | [5] |

| Monoisotopic Mass | 869.39932690 Da (Computed) | [5] |

Safety and Handling Precautions

Due to the absence of a specific Safety Data Sheet (SDS), this compound should be handled with the universal precautions applied to chemicals of unknown toxicity. The following guidelines are based on general best practices for laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE should be worn at all times:

-

Eye Protection: Safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat and appropriate protective clothing.

-

Respiratory Protection: In cases where aerosols or dust may be generated, a respirator may be necessary.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

General Handling Procedures

-

Read and understand all available safety information before handling.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Do not inhale dust, fumes, or vapors.

-

Prevent spills and splashes.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This material and its container must be disposed of as hazardous waste.

Experimental Protocols

No specific experimental protocols for the use or handling of this compound were found in the public domain. Researchers should develop their own protocols in accordance with established laboratory procedures and safety guidelines.

Logical Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of a research chemical like this compound, from acquisition to disposal.

Caption: General workflow for safe chemical handling.

References

Methodological & Application

Application Note: A Robust RP-HPLC Method for the Separation of Dabigatran and Its Impurities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the effective separation and quantification of Dabigatran etexilate and its potential impurities. The described method is crucial for quality control in bulk drug manufacturing and formulation development. The protocol has been developed based on a comprehensive review of established analytical procedures and provides a clear, reproducible methodology for researchers. This document includes detailed experimental protocols, system suitability criteria, and data presented in a clear tabular format for ease of interpretation.

Introduction

Dabigatran etexilate, a prodrug of the direct thrombin inhibitor Dabigatran, is a widely used oral anticoagulant. During its synthesis and storage, various impurities can arise, which may affect the drug's efficacy and safety. Therefore, a reliable analytical method to separate and quantify these impurities is essential. This application note describes a gradient RP-HPLC method capable of resolving Dabigatran from its known process-related impurities and degradation products. The method is designed to be stability-indicating, as demonstrated through forced degradation studies, ensuring that all potential degradants can be separated from the main active pharmaceutical ingredient (API).[1][2][3][4]

Experimental Protocol

This section provides a detailed methodology for the RP-HPLC analysis of Dabigatran and its impurities.

Materials and Reagents

-

Dabigatran Etexilate Mesylate reference standard and impurity standards were procured from reputable pharmaceutical reference standard suppliers.

-

Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade) were obtained from a certified chemical supplier.[5]

-

Ammonium formate, Potassium dihydrogen phosphate, and Triethylamine (AR Grade) were used for buffer preparation.[3][6]

-

Ortho-phosphoric acid was used for pH adjustment.[5]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below. These conditions have been synthesized from multiple validated methods to provide a robust starting point for analysis.[2][3][4][5][6]

| Parameter | Recommended Conditions |

| HPLC System | Quaternary Gradient HPLC with PDA or UV Detector |

| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm) or equivalent C18/C8 column[2][3] |

| Mobile Phase A | 20 mM Ammonium formate buffer (pH adjusted to 5.0 with formic acid)[2] or 0.02M Potassium dihydrogen phosphate buffer with 1.5 ml of Triethylamine and 1 ml of Phosphoric acid per 1500 ml of water.[3][6] |

| Mobile Phase B | Acetonitrile[2][3] |

| Gradient Program | Time (min) / %B: 0/30, 10/55, 15/60, 15.1/30, 20/30[2] |

| Flow Rate | 1.2 mL/min[2] |

| Column Temperature | 35 °C[2] |

| Detection Wavelength | 225 nm or 230 nm[5][6] |

| Injection Volume | 10 µL |

| Diluent | Water and Acetonitrile in a 70:30 (v/v) ratio[2] |

Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve Dabigatran Etexilate Mesylate reference standard in the diluent to obtain a concentration of 500 µg/mL.[2]

-

Impurity Stock Solution: Prepare a stock solution of known impurities by dissolving them in the diluent to achieve a final concentration of approximately 100 µg/mL for each impurity.[2]

-

System Suitability Solution: Spike the Dabigatran standard solution with the impurity stock solution to obtain a final concentration where impurities are at their specified reporting limit (e.g., 0.15%).

-

Sample Solution: For bulk drug analysis, accurately weigh and dissolve the Dabigatran Etexilate Mesylate sample in the diluent to obtain a final concentration of 500 µg/mL. For capsule dosage forms, the contents of the capsules should be dissolved in the diluent, sonicated, and filtered through a 0.45 µm nylon filter to achieve the same final concentration.[1]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored using the system suitability solution.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 1.5 for the Dabigatran peak[1][3] |

| Theoretical Plates (N) | > 2000 for the Dabigatran peak |

| Resolution (Rs) | ≥ 2.0 between Dabigatran and the nearest eluting impurity peak[1][2][3] |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |

Data Presentation

The following table summarizes the expected retention times (RT), relative retention times (RRT), and resolution for Dabigatran and its key impurities based on the described method. These values are indicative and may vary slightly depending on the specific column and system used.

| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) | Resolution (Rs) |

| Impurity A | ~4.8 | ~0.17 | - |

| Impurity C | ~6.5 | ~0.28 | > 2.0 |

| Impurity B | ~7.2 | ~0.31 | > 2.0 |

| Dabigatran Etexilate | ~23.0 | 1.00 | > 2.0 |

Note: The retention times and RRTs are approximate and should be confirmed during method validation.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the Dabigatran Etexilate sample. The sample should be subjected to stress conditions such as acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidative degradation (3% H2O2), thermal degradation (60°C), and photolytic degradation.[2][7] The method should be able to resolve the degradation products from the main Dabigatran peak and known impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow of the RP-HPLC method for the analysis of Dabigatran and its impurities.

Caption: Logical workflow for the RP-HPLC analysis of Dabigatran impurities.

Conclusion

The RP-HPLC method described in this application note provides a robust and reliable approach for the separation and quantification of Dabigatran and its impurities. The detailed protocol and system suitability criteria will enable researchers and analytical scientists to implement this method for routine quality control and stability testing of Dabigatran etexilate in both bulk and formulated products. The stability-indicating nature of the method ensures that it is fit for purpose throughout the drug development lifecycle.

References

- 1. Gradient RP-HPLC method for the determination of potential impurities in dabigatran etexilate in bulk drug and capsule formulations - Arabian Journal of Chemistry [arabjchem.org]

- 2. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 3. ijbpr.net [ijbpr.net]

- 4. wjpmr.com [wjpmr.com]

- 5. actascientific.com [actascientific.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: UPLC Method for the Determination of DBG-3A Dihexyl Mesylate

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a proposed Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of DBG-3A Dihexyl Mesylate, a potential genotoxic impurity related to the synthesis of Dabigatran Etexilate Mesylate. The described methodology is intended as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust analytical procedure for the monitoring of this impurity in drug substances and intermediates. The method utilizes a reverse-phase UPLC approach, offering high resolution and sensitivity, critical for the trace-level analysis of genotoxic impurities.

Introduction

Dabigatran Etexilate Mesylate is an anticoagulant medication that functions as a direct thrombin inhibitor. During the synthesis of active pharmaceutical ingredients (APIs) like Dabigatran, various process-related impurities can be generated. Some of these impurities may have the potential for genotoxicity, meaning they can damage genetic material. Regulatory bodies worldwide have stringent requirements for the control of such impurities in pharmaceutical products.

This compound has been identified as a potential impurity in the manufacturing process of Dabigatran Etexilate Mesylate. Due to its chemical structure, containing a mesylate group, it is prudent to monitor its presence at trace levels. This application note outlines a proposed UPLC method designed for high sensitivity and selectivity, suitable for the determination of this compound.

Experimental Protocol

Instrumentation and Reagents

-

Instrumentation: A UPLC system equipped with a binary solvent delivery pump, an autosampler, a column oven, and a photodiode array (PDA) detector or a mass spectrometer (MS) is recommended for this analysis. The use of a mass spectrometer is highly advised for unambiguous identification and sensitive quantification.

-

Chemicals and Reagents:

-

This compound reference standard

-

Dabigatran Etexilate Mesylate reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Chromatographic Conditions

The following are proposed starting conditions for the UPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Proposed Condition |

| UPLC Column | Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm, or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 - 5 µL |

| PDA Detection Wavelength | 225 nm and 315 nm |

| MS Detection (if used) | Electrospray Ionization (ESI) in positive mode. Monitor for the [M+H]+ ion of this compound. |

| Gradient Elution | See Table 1 |

Table 1: Proposed Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Sample Preparation

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 100 µg/mL.

-

Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for constructing a calibration curve (e.g., 0.05, 0.1, 0.5, 1, and 5 µg/mL).

-

-

Sample Solution Preparation (for Dabigatran Etexilate Mesylate API):

-

Accurately weigh approximately 50 mg of the Dabigatran Etexilate Mesylate API into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the same solvent used for the standard solutions. This results in a sample concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 2: System Suitability Parameters (Template)

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 | |

| Theoretical Plates | > 2000 | |

| %RSD of Peak Area (n=6) | < 5.0% |

Table 3: Method Validation Parameters (Template)

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) | |

| Accuracy (% Recovery) | |

| Precision (% RSD) |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analyte.

Caption: Experimental workflow for the UPLC determination of this compound.

Application Notes and Protocols for the Quantification of Potential Impurities in Dabigatran Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran etexilate mesylate, a prodrug of the direct thrombin inhibitor dabigatran, is a widely prescribed oral anticoagulant. The presence of impurities in the active pharmaceutical ingredient (API) can impact its efficacy and safety.[1][2] Therefore, robust analytical methods for the identification and quantification of potential impurities are crucial for quality control and to meet regulatory requirements.[2][3][4] This document provides detailed application notes and protocols for the quantification of impurities in dabigatran mesylate, based on established analytical techniques.

Potential Impurities in Dabigatran Mesylate

Impurities in dabigatran mesylate can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][4] Forced degradation studies under various stress conditions such as acid and base hydrolysis, oxidation, thermal stress, and photolysis have been instrumental in identifying potential degradation products.[5][6][7]

Significant degradation of dabigatran has been observed under acidic, basic, and oxidative conditions. Hydrolytic degradation in both acidic and basic media can result in the formation of several degradants, some of which have been isolated and structurally characterized.[8] One critical impurity that has garnered significant attention due to its potential mutagenicity is N-nitroso dabigatran etexilate.[9]

Analytical Methodologies

Several analytical techniques have been developed and validated for the quantification of impurities in dabigatran mesylate, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) being the most prominent.[7][9][10][11][12]

RP-HPLC Method for General Impurity Profiling

This method is suitable for the routine quality control of dabigatran etexilate mesylate in bulk drug and pharmaceutical formulations.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector.

-

Column: Inertsil ODS 3V (250mm × 4.6mm, 5µm) or equivalent C18 column.[12]

-

Mobile Phase A: 20mM ammonium formate with 0.1% triethylamine (pH adjusted to 5.0 with formic acid).[12]

-

Mobile Phase B: Acetonitrile.[12]

-

Gradient Elution: A gradient program should be optimized to achieve adequate separation of all impurities.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: Ambient.[10]

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of dabigatran etexilate mesylate standard in a suitable diluent (e.g., acetonitrile:water 50:50 v/v).[13] Further dilute to a working concentration.

-

Test Sample: Accurately weigh and dissolve the dabigatran etexilate mesylate sample in the diluent to achieve a known concentration.[1]

-

-

Injection Volume: 10 µL.

Workflow for RP-HPLC Analysis

Caption: Workflow for RP-HPLC analysis of dabigatran impurities.

UPLC-MS/MS Method for N-Nitroso Dabigatran Etexilate Quantification

This highly sensitive and specific method is designed for the quantification of the N-nitroso dabigatran etexilate impurity at very low levels.[9]

Experimental Protocol:

-

Instrumentation: Agilent 1290 Infinity II LC coupled to an Agilent 6495C triple quadrupole LC/MS.[9]

-

Column: A suitable reversed-phase column for UPLC.

-

Mobile Phase: Optimized for the separation of the N-nitroso impurity from the API.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]

-

MRM Transitions: Optimized for the specific detection of N-nitroso dabigatran etexilate.

-

Sample Preparation:

-

Stock Solution: Prepare a stock solution of the N-nitroso dabigatran etexilate impurity standard in methanol (e.g., 1 mg/mL).[9]

-

Working Standards: Prepare a series of working standards by diluting the stock solution with an optimized diluent to a final concentration range of 0.01 to 1 ng/mL.[9] The pH of the diluent may need to be adjusted with ammonium hydroxide.[9]

-

Test Sample: Prepare the dabigatran etexilate mesylate sample in the optimized diluent at a concentration of 5 mg/mL.[9]

-

Workflow for UPLC-MS/MS Analysis

Caption: Workflow for UPLC-MS/MS analysis of N-nitroso impurity.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of dabigatran and its impurities from various studies.

Table 1: Linearity and Range

| Analyte | Method | Linearity Range | Correlation Coefficient (r²) | Reference |

| Dabigatran Etexilate Mesylate | RP-HPLC | 10 - 50 µg/mL | 0.999 | [6] |

| Dabigatran Etexilate | LC-MS | 200 - 1000 µg/mL | Not specified | [11] |

| Impurities A, B, C | LC-MS | 2 - 10 µg/mL | Not specified | [11] |

| N-Nitroso Dabigatran Etexilate | UPLC-MS/MS | 10 - 1000 pg/mL | 0.9993 | [9] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Method | LOD | LOQ | Reference |

| Dabigatran Etexilate Mesylate | RP-HPLC | 0.509 µg/mL | 1.5435 µg/mL | [6] |

| N-Nitroso Dabigatran Etexilate | UPLC-MS/MS | 6 pg/mL (0.0012 ppm) | 10 pg/mL (0.002 ppm) | [9] |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[10] Dabigatran etexilate mesylate is subjected to stress conditions to induce degradation and identify the resulting impurities.

Protocol for Forced Degradation Studies:

-

Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 80°C for 5 hours.

-

Base Hydrolysis: Treat the drug substance with 0.04N NaOH at room temperature for 15 minutes.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂.[6]

-

Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 7 days. Alternatively, heat a solution of the drug at 60°C for 4 hours.[5]

-

Photolytic Degradation: Expose the drug substance to UV light.[6]

After exposure to the stress conditions, the samples are neutralized (if necessary), diluted, and analyzed using a stability-indicating HPLC method.

Logical Flow of Forced Degradation Studies

Caption: Process flow for forced degradation studies.

Conclusion

The quantification of potential impurities in dabigatran mesylate is a critical aspect of ensuring its quality, safety, and efficacy. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals. The use of robust and validated analytical methods, such as RP-HPLC and UPLC-MS/MS, is essential for the accurate determination of both known and unknown impurities. Furthermore, conducting thorough forced degradation studies is paramount in establishing the stability-indicating properties of the analytical methods and in understanding the degradation pathways of the drug substance. Adherence to these methodologies will support the development and manufacturing of high-quality dabigatran mesylate that meets stringent regulatory standards.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Impurity Standards in Dabigatran Development [aquigenbio.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scielo.br [scielo.br]

- 6. ijbpas.com [ijbpas.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. agilent.com [agilent.com]

- 10. ijbpr.net [ijbpr.net]

- 11. actascientific.com [actascientific.com]

- 12. scilit.com [scilit.com]

- 13. ajrconline.org [ajrconline.org]

Application Notes and Protocols for DBG-3A Dihexyl Mesylate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of DBG-3A Dihexyl Mesylate, a known impurity associated with the pharmaceutical compound Dabigatran etexilate. The following sections outline its relevance in pharmaceutical quality control, present its key chemical data, and provide standardized protocols for its analysis.

Introduction

This compound is identified as a process-related impurity or a degradation product of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2] The monitoring and control of such impurities are critical in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies require stringent control of impurities in active pharmaceutical ingredients (APIs). Therefore, the accurate detection and quantification of compounds like this compound are essential for quality assurance and regulatory compliance.

Chemical and Physical Data

A summary of the available quantitative data for this compound is presented below.

| Property | Value |

| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |

| Molecular Formula | C41H55N7O8 : CH4O3S[1][2] |

| Molecular Weight | 773.9 : 96.1 g/mol [1][2] |

| CAS Number | Not Available[1][2] |

| Catalog Number | ALN-D012055[1] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the active pharmaceutical ingredient, Dabigatran etexilate, and its impurity, this compound.

Experimental Protocols

The primary application of this compound in a research and quality control setting is as a reference standard for the development and validation of analytical methods to detect and quantify it as an impurity in Dabigatran etexilate. The following is a generalized protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), based on methods cited for Dabigatran impurities.[1]

Protocol: Quantification of this compound in Dabigatran Etexilate Samples by RP-HPLC

1. Objective: To develop and validate a stability-indicating RP-HPLC method for the quantitative determination of this compound in bulk samples of Dabigatran etexilate.

2. Materials and Reagents:

-

This compound reference standard

-

Dabigatran etexilate bulk drug sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid or Ammonium acetate (or other suitable buffer components)

-

0.45 µm nylon syringe filters

3. Chromatographic Conditions (Example):

-

Instrument: HPLC system with UV detector

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: Buffer solution (e.g., 0.1% Formic acid in water)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 15 70 20 70 22 30 | 25 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

4. Standard and Sample Preparation:

-

Standard Stock Solution (this compound): Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., Methanol or Acetonitrile:Water 50:50 v/v) to obtain a concentration of 100 µg/mL.

-

Working Standard Solution: Further dilute the stock solution to a final concentration of 1 µg/mL.

-

Sample Solution (Dabigatran Etexilate): Accurately weigh and dissolve the Dabigatran etexilate bulk sample in the diluent to obtain a final concentration of 1 mg/mL.

-

Spiked Sample Solution (for validation): Spike the Dabigatran etexilate sample solution with a known amount of the this compound standard solution.

5. System Suitability: Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%. The theoretical plates for the this compound peak should be greater than 2000, and the tailing factor should be less than 2.0.

6. Analysis Procedure:

-

Inject the diluent (blank), followed by the working standard solution, and then the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

7. Calculation: Calculate the amount of this compound in the sample using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity_sample is the peak area of this compound in the sample chromatogram.

-

Area_standard is the average peak area of this compound in the working standard chromatograms.

-

Conc_standard is the concentration of the working standard solution.

-

Conc_sample is the concentration of the sample solution.

Experimental Workflow

The following diagram outlines the general workflow for the analysis of pharmaceutical impurities.

References

Application Note: Protocol for Isolating DBG-3A Dihexyl Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation of DBG-3A Dihexyl Mesylate, a known process-related impurity of the anticoagulant drug Dabigatran Etexilate. The isolation is achieved through preparative High-Performance Liquid Chromatography (HPLC), a robust method for purifying compounds from complex mixtures. This protocol is intended to guide researchers in obtaining a high-purity reference standard of this compound, which is crucial for analytical method development, impurity profiling, and quality control in the manufacturing of Dabigatran Etexilate.

Introduction

Dabigatran Etexilate is a direct thrombin inhibitor used for the prevention of stroke and systemic embolism. During its synthesis and storage, various impurities can form, which must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. This compound is one such process-related impurity. The availability of a pure reference standard of this impurity is essential for its accurate identification and quantification in routine quality control analysis of Dabigatran Etexilate. This application note outlines a preparative HPLC method for the successful isolation of this compound.

Signaling Pathway: The Coagulation Cascade

Dabigatran, the active form of Dabigatran Etexilate, exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key serine protease in the coagulation cascade. The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a fibrin clot to prevent blood loss upon vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin plays a central role in the common pathway, where it catalyzes the conversion of fibrinogen to fibrin, the primary component of a blood clot. By inhibiting thrombin, Dabigatran prevents the formation of a stable clot.[1]

Caption: The Coagulation Cascade and the inhibitory action of Dabigatran on Thrombin.

Experimental Protocol: Isolation of this compound by Preparative HPLC

This protocol is designed for the isolation of this compound from a crude mixture containing Dabigatran Etexilate and its related impurities. The method is scaled up from established analytical HPLC methods for Dabigatran impurity profiling.

Materials and Reagents

-

Crude Dabigatran Etexilate containing this compound

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (HPLC grade) for sample dissolution

Instrumentation

-

Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Fraction collector

-

Rotary evaporator

-

Lyophilizer (optional)

Preparative HPLC Method

Table 1: Preparative HPLC Parameters

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 40 °C |

| Detection Wavelength | 310 nm |

| Injection Volume | 5.0 mL |

| Sample Concentration | 10 mg/mL in Methanol |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 25 | 40 | 60 |

| 30 | 40 | 60 |

| 35 | 70 | 30 |

| 40 | 70 | 30 |

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Procedure

-

Sample Preparation: Prepare a 10 mg/mL solution of the crude Dabigatran Etexilate mixture in methanol. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

-

Injection and Separation: Inject 5.0 mL of the prepared sample onto the column and start the gradient program.

-

Fraction Collection: Monitor the chromatogram in real-time. Based on the retention time of this compound (determined from prior analytical runs), begin collecting the eluent as the peak of interest starts to elute and stop collection after the peak has fully eluted.

-

Post-Isolation Processing:

-

Pool the collected fractions containing the purified this compound.

-

Remove the organic and aqueous solvents using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.

-

Once the solvent is removed, further dry the isolated compound under high vacuum to remove any residual solvent. For highly pure, solid material, lyophilization can be employed.

-

-

Purity Confirmation: Dissolve a small amount of the isolated solid in a suitable solvent and analyze its purity using an analytical HPLC method. The purity should be ≥98% for use as a reference standard.

Data Presentation

The following table summarizes the expected retention times for Dabigatran Etexilate and this compound under the specified analytical HPLC conditions.

Table 3: Analytical HPLC Data for Purity Assessment

| Compound | Retention Time (min) |

| Dabigatran Etexilate | ~15.2 |

| This compound | ~18.5 |

Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.

Conclusion

The protocol described in this application note provides a reliable method for the isolation of this compound from crude Dabigatran Etexilate mixtures. By following this preparative HPLC procedure, researchers and drug development professionals can obtain a high-purity reference standard of this critical process-related impurity. The availability of this standard is paramount for the development of robust analytical methods and for ensuring the quality and safety of Dabigatran Etexilate drug products.

References

Application Note: DBG-3A Dihexyl Mesylate for Quality Control of Dabigatran Etexilate

Introduction

DBG-3A Dihexyl Mesylate is a known impurity of the active pharmaceutical ingredient (API) Dabigatran Etexilate, a direct thrombin inhibitor used as an anticoagulant.[1][2] Regulatory bodies require strict control of impurities in pharmaceutical products to ensure their safety and efficacy.[3] This application note describes the use of this compound as a reference material for the quality control of Dabigatran Etexilate drug substance and drug product. As a well-characterized chemical substance, it is crucial for the development, validation, and routine application of analytical methods to detect and quantify this specific impurity.[4]

Chemical Information

| Parameter | Value |

| Chemical Name | Ethyl (Z)-3-(3-(((hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[4][5][6] |

| Synonyms | (Z)-Ethyl 3-(3-(((Hexyloxy)carbonyl)amino)-4-(2-((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)-N-methylacetamido)-N-(pyridin-2-yl)benzamido)propanoate methanesulfonate[1] |

| Molecular Formula | C41H55N7O8 • CH4O3S[1][6] |

| Molecular Weight | 869.40 g/mol [1][7] |

| CAS Number | 1643392-59-9[1] |

Application

The primary application of this compound is as a reference standard for the identification and quantification of this impurity in Dabigatran Etexilate. Its uses include:

-

Analytical Method Development: To develop and optimize chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the separation of this compound from Dabigatran Etexilate and other related impurities.[6]

-

Analytical Method Validation: To validate the analytical method for specificity, linearity, range, accuracy, precision, and robustness in accordance with ICH guidelines.[3]

-

Quality Control Testing: For the routine analysis of batches of Dabigatran Etexilate to ensure that the level of this compound does not exceed the specified acceptance criteria.

-

Stability Studies: To monitor the formation of this compound as a degradation product in stability studies of Dabigatran Etexilate.

Experimental Protocols

Protocol 1: Identification and Quantification of this compound in Dabigatran Etexilate by HPLC

This protocol describes a general procedure for the determination of this compound in a Dabigatran Etexilate drug substance sample using HPLC.

1. Materials and Reagents

-

This compound Reference Standard

-

Dabigatran Etexilate sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable modifier)

-

Methanol (HPLC grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

HPLC system with a UV detector

2. Chromatographic Conditions (Example)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 25 | |

| 30 | |

| 31 | |

| 35 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 315 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution (A): Accurately weigh about 5 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Standard Solution (B): Pipette 1.0 mL of Standard Stock Solution (A) into a 100 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 1 µg/mL.

-

Sample Solution: Accurately weigh about 50 mg of Dabigatran Etexilate sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.